3-Nitro-2-(trifluoromethyl)benzaldehyde
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Overview
Description
3-Nitro-2-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H4F3NO3. It is a derivative of benzaldehyde, where the benzene ring is substituted with a nitro group (NO2) at the third position and a trifluoromethyl group (CF3) at the second position. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-2-(trifluoromethyl)benzaldehyde can be achieved through several methods. One common approach involves the nitration of 2-(trifluoromethyl)benzaldehyde. This reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Nitro-2-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or iron (Fe) with hydrochloric acid (HCl) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Nitro-2-(trifluoromethyl)benzoic acid.
Reduction: 3-Amino-2-(trifluoromethyl)benzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Nitro-2-(trifluoromethyl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals and agrochemicals.
Industry: It is employed in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Nitro-2-(trifluoromethyl)benzaldehyde is primarily related to its functional groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. These properties make it a valuable compound in drug design and development .
Comparison with Similar Compounds
Similar Compounds
- 2-Nitro-4-(trifluoromethyl)benzaldehyde
- 3-Nitro-4-(trifluoromethyl)benzaldehyde
- 2-Nitro-4-(trifluoromethyl)benzonitrile
Uniqueness
3-Nitro-2-(trifluoromethyl)benzaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The combination of the nitro and trifluoromethyl groups at specific positions on the benzene ring makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields .
Properties
CAS No. |
112641-22-2 |
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Molecular Formula |
C8H4F3NO3 |
Molecular Weight |
219.12 g/mol |
IUPAC Name |
3-nitro-2-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C8H4F3NO3/c9-8(10,11)7-5(4-13)2-1-3-6(7)12(14)15/h1-4H |
InChI Key |
LENLYIUAIZPRRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C(F)(F)F)C=O |
Origin of Product |
United States |
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